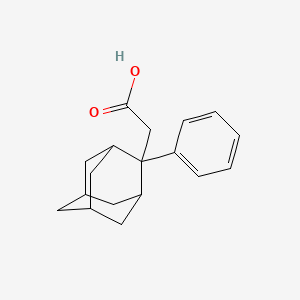

2-(2-phenyl-2-adamantyl)acetic Acid

Description

Significance of Adamantane (B196018) Scaffolds in Contemporary Organic and Medicinal Chemistry

The adamantane moiety, a diamondoid hydrocarbon, has captivated chemists since its discovery due to its exceptional structural and physicochemical properties. nih.gov Its rigid, cage-like structure provides a robust and predictable framework for the spatial arrangement of functional groups, a crucial aspect in the design of biologically active molecules. acs.org The lipophilic nature of the adamantane core is another key feature, often exploited to enhance the ability of a drug candidate to cross cell membranes and improve its pharmacokinetic profile. researchgate.net

In medicinal chemistry, the incorporation of an adamantane scaffold has led to the development of several successful drugs with diverse therapeutic applications, including antiviral, antidiabetic, and anti-inflammatory agents. mdpi.com For instance, amantadine (B194251), an early antiviral drug, features a simple amino-substituted adamantane structure. mdpi.com The steric bulk of the adamantane cage can also shield adjacent functional groups from metabolic degradation, thereby increasing the stability and duration of action of a drug. researchgate.net Furthermore, the unique three-dimensional shape of adamantane allows for precise interactions with biological targets, such as enzyme active sites and receptor binding pockets. acs.org

Overview of Acetic Acid Derivatives as Architectures for Bioactive Molecules

Acetic acid and its derivatives are fundamental building blocks in organic synthesis and are prevalent in a vast array of biologically active molecules. The carboxylic acid group of acetic acid is a versatile functional handle that can be readily modified to form esters, amides, and other derivatives, allowing for the fine-tuning of a molecule's properties. This functional group can participate in hydrogen bonding and ionic interactions, which are critical for molecular recognition and binding to biological targets.

Many established drugs, such as the non-steroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241), contain a phenylacetic acid moiety. The acidic nature of the carboxylic acid group can be crucial for a compound's mechanism of action and its absorption, distribution, metabolism, and excretion (ADME) properties. The exploration of various substituted acetic acid derivatives continues to be a fruitful area of research for the discovery of new therapeutic agents. mdpi.comnih.gov

Research Trajectories for Adamantane-Phenyl-Acetic Acid Chemical Structures

The combination of the adamantane, phenyl, and acetic acid motifs within a single molecular entity, as seen in 2-(2-phenyl-2-adamantyl)acetic acid, presents intriguing possibilities for chemical and pharmacological research. The rigid adamantane acts as a bulky anchor, while the phenyl group can engage in π-stacking interactions, and the acetic acid provides a point for further functionalization or interaction with biological systems.

Research in this area is often directed towards synthesizing and evaluating novel derivatives for their potential biological activities. nih.govrsc.org Studies may focus on understanding how the spatial arrangement of these three components influences the molecule's interaction with specific enzymes or receptors. For example, the synthesis of a series of adamantane-based aminophenol derivatives has been explored for their antiplasmodial activity. nih.gov Furthermore, the incorporation of a phenyl ring between the adamantane core and a pharmacophoric side chain has been investigated to enhance the activity and selectivity of compounds targeting Trypanosoma brucei. rsc.org The exploration of such structures contributes to a deeper understanding of structure-activity relationships and the development of new lead compounds for drug discovery.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-phenyl-2-adamantyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O2/c19-17(20)11-18(14-4-2-1-3-5-14)15-7-12-6-13(9-15)10-16(18)8-12/h1-5,12-13,15-16H,6-11H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOHUGQYVSQANTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3(CC(=O)O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 2 Phenyl 2 Adamantyl Acetic Acid and Analogues

Strategies for Adamantane (B196018) Ring Functionalization and Derivatization

The functionalization of the adamantane skeleton is pivotal for creating its diverse derivatives. The approaches can be broadly categorized into direct functionalization of the adamantane C-H bonds and synthesis from pre-functionalized precursors.

Direct Functionalization Pathways for Adamantane Derivatives

Directly converting adamantane's strong C–H bonds into other functional groups is challenging but can be achieved through several methods. rsc.org Radical-based reactions are a primary route, often targeting the more stable tertiary (bridgehead) positions. rsc.orgresearchgate.net However, recent advances in photocatalysis and hydrogen atom transfer (HAT) catalysis have enabled remarkable chemoselectivity for the strong 3º C–H bonds, even in complex molecules.

Transition-metal-catalyzed C–H activation has also emerged as a powerful tool, allowing for selective functionalization. researchgate.net For instance, palladium-catalyzed arylation can introduce aromatic rings onto the adamantane framework. cuni.cz These methods are crucial for creating 1,2-disubstituted adamantanes, which are chiral and of significant interest. mdpi.comnih.gov

Precursor-Based Synthetic Routes to Adamantane-Containing Compounds

Building the adamantane scaffold from simpler bicyclic or acyclic precursors allows for the strategic placement of functional groups. mdpi.com A highly effective approach involves the cyclization of bicyclo[3.3.1]nonane derivatives, which can be formed through a series of condensation and cyclization reactions. mdpi.com This method provides access to a densely substituted adamantane core. mdpi.com

Adamantanone is a key and readily available precursor for a variety of derivatives, including spiro compounds and 2-substituted adamantanes. srce.hrnih.gov For instance, the condensation of 2-adamantanone (B1666556) with ethyl cyanoacetate (B8463686) is the first step in an efficient synthesis of an adamantane-derived β-amino acid. srce.hr Similarly, noradamantane compounds, which can be used to synthesize adamantane derivatives through ring expansion, are often prepared from adamantanone. rsc.org These precursor-based methods are often more practical for large-scale synthesis than direct functionalization. researchgate.net

Approaches to Incorporating Phenyl and Acetic Acid Moieties

The synthesis of the target molecule, 2-(2-phenyl-2-adamantyl)acetic acid, requires the specific and sequential addition of a phenyl group and an acetic acid side chain to the C-2 position of the adamantane ring.

Construction of the 2-phenyl-2-adamantyl Substructure

The most common and direct method to create the 2-phenyl-2-adamantyl core starts with 2-adamantanone. nih.gov The key transformation is a Grignard reaction, where 2-adamantanone is treated with phenylmagnesium bromide. This nucleophilic addition to the ketone's carbonyl group yields the tertiary alcohol, 2-phenyladamantan-2-ol (B1348817). nih.gov This alcohol is a crucial intermediate for further functionalization.

An alternative, though less direct for this specific isomer, is the Friedel-Crafts reaction. The AlCl₃-catalyzed arylation of adamantane can yield tetra-aryl substituted derivatives, but controlling the reaction to achieve a specific mono- or di-substitution pattern, especially at the secondary position, is challenging. researchgate.net

Introduction and Modification of the Acetic Acid Side Chain

With 2-phenyladamantan-2-ol as the precursor, the acetic acid side chain can be introduced through several established synthetic transformations.

One prominent method is the Ritter reaction . organic-chemistry.orgjkchemical.comfiveable.meyoutube.com In this acid-catalyzed reaction, the tertiary alcohol (2-phenyladamantan-2-ol) generates a stable carbocation, which is then attacked by a nitrile (e.g., acetonitrile). organic-chemistry.orgjkchemical.combelstu.by The resulting nitrilium ion is hydrolyzed upon aqueous workup to yield the corresponding N-substituted amide, which can then be further hydrolyzed to the carboxylic acid. jkchemical.comyoutube.com

Another classic method for one-carbon homologation is the Arndt-Eistert reaction . nrochemistry.comorganic-chemistry.orgwikipedia.orgambeed.com This sequence would typically start from the corresponding carboxylic acid (2-phenyladamantane-2-carboxylic acid). The acid is first converted to its acid chloride, which then reacts with diazomethane (B1218177) to form a diazoketone. nrochemistry.comwikipedia.org A subsequent metal-catalyzed (often silver oxide) Wolff rearrangement generates a ketene, which is trapped by water to produce the desired homologated acetic acid. organic-chemistry.orgwikipedia.org This method is known to proceed while retaining the stereochemistry of the starting material. nrochemistry.com

A summary of these key transformations is presented below:

| Starting Material | Reaction | Reagents | Intermediate | Product |

| 2-Adamantanone | Grignard Reaction | 1. Phenylmagnesium bromide 2. H₃O⁺ | - | 2-Phenyladamantan-2-ol |

| 2-Phenyladamantan-2-ol | Ritter Reaction | 1. Acetonitrile, H₂SO₄ 2. H₂O | Nitrilium ion | N-(2-phenyl-2-adamantyl)acetamide |

| N-(2-phenyl-2-adamantyl)acetamide | Amide Hydrolysis | H₃O⁺, heat | - | This compound |

| 2-Phenyladamantane-2-carboxylic acid | Arndt-Eistert Homologation | 1. SOCl₂ 2. CH₂N₂ 3. Ag₂O, H₂O | Diazoketone, Ketene | This compound |

Chemo- and Regioselective Considerations in the Synthesis of Substituted Adamantane Acetic Acids

The synthesis of specifically substituted adamantane derivatives requires careful control over selectivity.

Regioselectivity refers to the control of reaction position. The adamantane cage possesses two distinct types of C-H bonds: tertiary (at the bridgehead positions 1, 3, 5, 7) and secondary (at the methylene (B1212753) positions 2, 4, etc.). Reactions involving carbocation or radical intermediates tend to favor the more stable tertiary positions. researchgate.netacs.org Therefore, to achieve functionalization at the C-2 position, as required for this compound, a precursor-based approach starting from 2-adamantanone is the most effective strategy. This pre-functionalization directs all subsequent reactions to the desired carbon atom.

Chemoselectivity , or the selective reaction of one functional group in the presence of others, is also critical. For example, in the Grignard reaction with 2-adamantanone, the phenylmagnesium bromide selectively attacks the carbonyl group. In later steps, such as the Ritter reaction, the strong acid conditions must be chosen carefully to promote the desired reaction of the alcohol without causing unwanted side reactions on the phenyl ring. The inherent inertness of the adamantane C-H bonds aids in chemoselectivity, but the reactivity of appended functional groups must always be considered. acs.org

Advanced Synthetic Techniques and Reaction Optimization

Modern synthetic methodologies offer significant advantages in the preparation of complex adamantane derivatives, improving efficiency, safety, and stereochemical control.

Flow Chemistry Applications in Adamantane Derivative Synthesis

One notable application of flow chemistry is in the Knorr pyrazole (B372694) formation, a key step in the synthesis of some adamantane-containing compounds. A high-temperature flow protocol has been shown to be more efficient than traditional batch methods, with yields increasing from 70% in batch to 89% in flow. newdrugapprovals.org Similarly, superheating reactions in a continuous flow setup can accelerate reaction times and improve yields. For example, a Claisen condensation that took 3 hours to achieve a 60% yield in batch was completed in 22 minutes with a 74% yield in a flow reactor. newdrugapprovals.org

The use of flow chemistry can also simplify workup procedures and allow for the telescoping of reaction sequences, where multiple synthetic steps are performed in a continuous manner without isolating intermediates. durham.ac.uk This approach has been utilized in the multi-step synthesis of various complex molecules, demonstrating the versatility of flow technology. newdrugapprovals.orgdurham.ac.uk

Stereoselective Synthesis and Chiral Analogues in Adamantane Chemistry

The synthesis of enantiomerically pure 1,2-disubstituted adamantane derivatives is a significant area of research, as chirality plays a crucial role in the biological activity of many compounds. mdpi.com Various strategies have been developed to achieve stereoselective synthesis, often starting from a common precursor and employing asymmetric reactions or enantiomeric resolution. mdpi.com

One approach involves the use of chiral auxiliaries to guide the stereochemical outcome of a reaction. These auxiliaries can be attached to the adamantane scaffold, direct a subsequent transformation, and then be removed to yield the desired chiral product. pwr.edu.pl Another strategy is the use of chiral catalysts, such as transition metal complexes with chiral ligands, to effect enantioselective transformations. acs.org For example, palladium complexes with chiral phosphine (B1218219) ligands have been used for the enantioselective arylation of sulfenate anions, producing chiral sulfoxides with high enantiomeric excess. acs.org

The inherent chirality of the adamantane core in 1,2-disubstituted derivatives makes them attractive targets for asymmetric synthesis. mdpi.com Methods to construct the adamantane framework in a stereocontrolled manner are also being explored. For example, acid-catalyzed cyclization of bicyclic precursors can lead to the formation of the adamantane scaffold with retention of stereochemistry. mdpi.com

Derivatization Strategies for Structure-Activity Relationship Studies

Systematic modification of the this compound scaffold is essential for understanding how different structural features influence its biological activity. These structure-activity relationship (SAR) studies guide the design of new analogs with improved properties.

Modification of the Phenyl Ring (e.g., Halogenation, Alkyl Substitutions)

Altering the substituents on the phenyl ring can significantly impact the molecule's interaction with biological targets. Common modifications include the introduction of halogens (e.g., fluorine, chlorine) or alkyl groups (e.g., methyl, ethyl). These changes can affect the electronic properties, lipophilicity, and steric profile of the compound. nih.govsemanticscholar.org

For example, in SAR studies of related compounds, the replacement of a phenyl group with various substituted aromatic rings has been shown to modulate inhibitory potency against specific enzymes. nih.gov The position of the substituent on the phenyl ring is also crucial. Nitration of 1-adamantyl bearing aromatic ketones, for instance, has been studied to understand the directing effects of the bulky adamantyl group, which can influence the regioselectivity of the reaction. semanticscholar.org The introduction of a phenyl ring between the adamantane core and a functional side chain has, in some cases, improved biological activity and selectivity. rsc.org

Transformations of the Carboxylic Acid Group (e.g., Esterification, Amidation)

The carboxylic acid group is a key functional handle for derivatization. It can be readily converted into a variety of other functional groups, such as esters and amides, to probe the importance of this acidic moiety for biological activity. science.org.genih.gov

Esterification of the carboxylic acid with different alcohols can introduce a range of substituents, altering the compound's polarity and steric bulk. nih.govmdpi.com Similarly, amidation with various amines allows for the introduction of diverse functionalities and can significantly change the hydrogen bonding capabilities of the molecule. science.org.ge These modifications are crucial for SAR studies, as they can reveal whether a free carboxylic acid is necessary for activity or if other functional groups are tolerated or even beneficial. nih.gov For instance, the synthesis of various amide derivatives of 5(6)-carboxy-2-(1–adamantyl) benzimidazole (B57391) has been reported, starting from the corresponding carboxylic acid. science.org.ge

Isosteric Replacements and Bioisosteric Design within the Adamantane-Phenyl-Acetic Acid Scaffold

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in medicinal chemistry to improve a compound's pharmacological profile. acs.orgresearchgate.net In the context of the adamantane-phenyl-acetic acid scaffold, various bioisosteric replacements can be considered.

The phenyl ring, for example, can be replaced with other aromatic or non-aromatic cyclic systems to explore different spatial arrangements and electronic properties. acs.orgnih.gov Saturated polycyclic scaffolds like bicyclo[1.1.1]pentane (BCP) and cubane (B1203433) have been investigated as phenyl ring mimics. acs.org While these replacements can sometimes lead to improved potency, they can also affect metabolic stability. acs.org

The carboxylic acid group can be replaced by other acidic functional groups, such as tetrazoles or hydroxamic acids, which can have different pKa values and hydrogen bonding patterns. Reduced amide bonds are another example of an isosteric replacement that can enhance resistance to enzymatic degradation. nih.gov The adamantane cage itself can be considered a bioisostere for a phenyl ring in some contexts, as it provides a bulky, lipophilic scaffold. researchgate.net The goal of these replacements is to optimize the molecule's "drug-like" properties, including potency, selectivity, and pharmacokinetic parameters. nih.gov

Structure Activity Relationship Sar and Molecular Design Principles for 2 2 Phenyl 2 Adamantyl Acetic Acid Derivatives

Influence of Adamantane (B196018) Rigidity and Lipophilicity on Molecular Interactions

The adamantane group is a key feature of 2-(2-phenyl-2-adamantyl)acetic acid, bestowing upon it distinct properties of rigidity and lipophilicity that are central to its molecular interactions. Often described as a "lipophilic bullet," the adamantane moiety is a bulky, diamondoid hydrocarbon cage that significantly increases the molecule's lipophilicity, or its ability to dissolve in fats and lipids. nih.govnih.gov This property is crucial for a molecule's ability to cross biological membranes, such as the blood-brain barrier, which can be a desirable characteristic for drugs targeting the central nervous system. nih.govnih.gov

The conformational rigidity of the adamantane skeleton is another defining characteristic. nih.gov Unlike more flexible cyclic structures, the adamantane cage holds the rest of the molecule in a well-defined three-dimensional orientation. This pre-organization can reduce the entropic penalty upon binding to a receptor, potentially leading to higher affinity and selectivity. The bulky nature of the adamantane group also allows it to engage in significant van der Waals interactions within a receptor's binding pocket, further contributing to the stability of the drug-receptor complex. nih.gov The combination of the bulky hydrocarbon cage and other functional groups, such as an amino group, have been shown to be co-pharmacophores that require optimization to achieve maximum potency. nih.gov

The strategic placement of the adamantane moiety can also influence a molecule's metabolic stability. By sterically shielding metabolically susceptible parts of the molecule, the adamantane group can prevent enzymatic degradation, thereby prolonging the drug's half-life in the body. nih.gov The table below summarizes the key properties endowed by the adamantane moiety.

| Bulkiness | The large, three-dimensional shape occupies significant space. | Facilitates strong van der Waals interactions within binding pockets and can provide steric shielding to protect against metabolic degradation. nih.gov |

Role of Phenyl Substituents in Modulating Biological Activity and Receptor Affinity

The phenyl group attached to the adamantane core in this compound derivatives offers a versatile site for modification to fine-tune biological activity and receptor affinity. The electronic properties and substitution patterns on this aromatic ring can have a profound impact on how the molecule interacts with its biological target.

The introduction of various substituents onto the phenyl ring can alter the molecule's electronic distribution, which in turn can influence its binding affinity. Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy (B1213986), methyl groups) can modify the electrostatic interactions with amino acid residues in the receptor's binding site. For instance, in some molecular systems, a preference for electron-withdrawing groups over electron-donating ones has been observed, suggesting that specific electronic interactions are key to potency. nih.gov

In the context of nicotinic acetylcholine (B1216132) receptors, for example, it has been noted that hydrophilic substitutions on the phenyl ring can be incompatible with nearby hydrophobic residues in the binding pocket. nih.gov This highlights the importance of matching the physicochemical properties of the substituent with the microenvironment of the binding site. The table below illustrates how different phenyl substituents can modulate the properties of a molecule.

Table 2: Influence of Phenyl Substituents on Molecular Properties and Biological Activity

| Substituent Type | Example | Potential Effects on Molecular Interactions |

|---|---|---|

| Electron-Withdrawing | -Cl, -F, -CF3, -NO2 | Can alter the charge distribution of the phenyl ring, potentially forming favorable electrostatic interactions or halogen bonds with the receptor. |

| Electron-Donating | -OCH3, -CH3, -OH | Can increase electron density on the phenyl ring and may participate in hydrogen bonding or hydrophobic interactions. |

| Bulky Groups | -t-butyl, -phenyl | Can provide additional hydrophobic interactions but may also cause steric hindrance if not positioned correctly within the binding pocket. |

| Polar/Hydrogen Bonding | -OH, -NH2, -COOH | Can form specific hydrogen bonds with receptor residues, significantly increasing binding affinity and specificity. |

Impact of the Acetic Acid Moiety and its Derivatives on Target Engagement

The acetic acid moiety of this compound is a crucial functional group for target engagement, often acting as a key anchoring point to the biological target. The carboxylic acid group is ionizable at physiological pH, forming a carboxylate anion. This negative charge can engage in strong ionic interactions or hydrogen bonds with positively charged or polar residues, such as arginine, lysine, or serine, within a receptor's binding site.

The distance and spatial orientation of the carboxylic acid relative to the bulky adamantane-phenyl scaffold are critical for optimal binding. In active adamantyl retinoids, for example, a specific distance of approximately 11.4 Å between the carboxylic acid group and the 3-(1-adamantyl)-4-hydroxyphenyl moiety is considered a co-pharmacophore. nih.gov This underscores the importance of the acetic acid's positioning for biological activity.

Derivatization of the acetic acid moiety provides a common strategy for modulating a compound's properties. Converting the carboxylic acid to an ester, for instance, can increase its lipophilicity and allow it to act as a prodrug, which is then hydrolyzed in the body to release the active acidic form. Amide derivatives can also be synthesized to introduce new interaction points and alter the molecule's pharmacokinetic profile. Studies on adamantyl triazole derivatives have shown that the incorporation of an acetic acid or ethyl acetate (B1210297) moiety can significantly enhance anti-inflammatory activity. nih.gov

The replacement of the carboxylic acid with bioisosteres—functional groups with similar physicochemical properties—is another strategy to improve target engagement or pharmacokinetic properties. For example, a tetrazole ring can sometimes serve as a bioisostere for a carboxylic acid, offering a similar acidic character but with different metabolic stability and distribution. The choice of the acidic group or its derivative is therefore a key consideration in the design of potent and selective inhibitors.

Table 3: Role of the Acetic Acid Moiety and its Derivatives in Drug Design

| Functional Group | Potential Role in Target Engagement | Example of Modification |

|---|---|---|

| Carboxylic Acid (-COOH) | Forms strong ionic and hydrogen bonds with receptor residues; acts as a key anchoring group. | Esterification to form a prodrug (e.g., -COOCH3). |

| Ester (-COOR) | Increases lipophilicity; can be hydrolyzed in vivo to the active carboxylic acid. | Variation of the alkyl group (R) to fine-tune solubility and hydrolysis rate. |

| Amide (-CONH2, -CONHR) | Introduces additional hydrogen bond donors/acceptors; can improve metabolic stability. | Synthesis of primary, secondary, or tertiary amides to explore different interaction patterns. |

| Bioisosteres (e.g., Tetrazole) | Mimics the acidic properties of the carboxylic acid with potentially improved metabolic stability or oral bioavailability. | Replacement of the -COOH group with a tetrazole ring. |

Rational Design Strategies for Enhanced Biological Performance Based on Structural Features

Rational drug design aims to create new molecules with improved biological activity based on a thorough understanding of their structural features and interactions with their target. For this compound derivatives, several strategies can be employed to enhance their performance. These strategies often integrate computational modeling with chemical synthesis and biological testing. nih.govnih.gov

One common approach is structure-based drug design , which relies on the three-dimensional structure of the target protein. Using techniques like X-ray crystallography or cryo-electron microscopy, the binding mode of a lead compound can be visualized. This information allows medicinal chemists to design new analogues with modifications that are predicted to improve binding affinity or selectivity. For example, if a small, unoccupied pocket is identified near the bound ligand, a substituent can be added to the molecule to fill this space and create additional favorable interactions. nih.gov

Scaffold hopping is another powerful strategy where the core structure of the molecule is replaced with a different chemical scaffold while maintaining the key pharmacophoric features. For derivatives of this compound, this could involve replacing the adamantane cage with another bulky, lipophilic group or substituting the phenyl ring with a different aromatic or heteroaromatic system. This approach can lead to the discovery of novel chemical series with improved properties, such as better solubility or reduced off-target effects.

Computational chemistry plays a vital role in modern drug design. nih.gov Molecular docking simulations can predict the binding poses of new derivatives and estimate their binding affinities, helping to prioritize which compounds to synthesize. Molecular dynamics simulations can provide insights into the dynamic behavior of the drug-receptor complex, revealing important conformational changes or water-mediated interactions that are not apparent from static structures. nih.gov

Finally, a pharmacophore model can be developed based on a set of active compounds. This model defines the essential three-dimensional arrangement of functional groups required for biological activity. New molecules can then be designed to fit this pharmacophore, increasing the likelihood of them being active. For this compound derivatives, the pharmacophore would likely include a bulky hydrophobic group (adamantane), an aromatic ring (phenyl), and a hydrogen-bond acceptor/anionic group (acetic acid).

Table 4: Rational Design Strategies for this compound Derivatives

| Design Strategy | Description | Application Example |

|---|---|---|

| Structure-Based Design | Utilizes the 3D structure of the biological target to guide the design of new ligands with improved fit and interactions. | Adding a substituent to the phenyl ring to occupy a newly identified hydrophobic pocket in the receptor. |

| Scaffold Hopping | Replaces the central molecular scaffold while preserving the key pharmacophoric elements. | Replacing the adamantane group with another rigid, lipophilic cage-like structure to improve synthetic accessibility or patentability. |

| Computational Modeling | Employs computer simulations to predict binding modes, affinities, and other properties of new molecules before synthesis. | Using molecular docking to screen a virtual library of phenyl-substituted derivatives to identify the most promising candidates. nih.gov |

| Pharmacophore Modeling | Creates an abstract model of the essential structural features required for biological activity. | Designing new molecules that match the spatial arrangement of the adamantane, phenyl, and carboxylic acid groups of known active compounds. |

Comparative SAR Analyses with Other Polycyclic and Carboxylic Acid Analogues

To better understand the unique contributions of the this compound scaffold, it is useful to compare its structure-activity relationship (SAR) with that of other polycyclic and carboxylic acid-containing compounds, particularly those with similar biological activities such as non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Many NSAIDs, such as ibuprofen (B1674241) and naproxen, belong to the class of 2-arylpropionic acids. nih.govnih.gov These molecules feature a phenyl or naphthyl group attached to a propionic acid moiety. Like this compound, they possess an acidic center and an aromatic ring, which are important for their anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) enzymes. nih.gov However, the replacement of the methyl group in the propionic acid of these NSAIDs with the bulky and rigid adamantane cage in this compound would be expected to significantly alter the molecule's interaction with the COX binding site. The increased lipophilicity and steric bulk of the adamantane group could potentially lead to a different selectivity profile for COX-1 versus COX-2 or interactions with other biological targets.

Comparing this compound with other adamantane-containing carboxylic acids also provides valuable SAR insights. For example, adamantane-1-carboxylic acid and its derivatives have been explored as inhibitors of diacylglycerol acyltransferase 1 (DGAT1). nih.gov In these compounds, the carboxylic acid is directly attached to the adamantane cage. The introduction of a phenyl group and a one-carbon spacer, as in this compound, would change the spatial relationship between the lipophilic cage and the acidic group, likely leading to a different target profile.

Furthermore, the stereochemistry of this compound is an important consideration. The carbon atom to which the phenyl, adamantyl, and acetic acid groups are attached is a chiral center. It is well-established for many NSAIDs, such as ibuprofen and naproxen, that the (S)-enantiomer is significantly more active than the (R)-enantiomer. nih.gov A similar enantiospecific difference in biological activity would be expected for derivatives of this compound, and the separation and testing of individual enantiomers would be a critical step in its development.

Table 5: Comparative Analysis of this compound with Structurally Related Compounds

| Compound Class | Key Structural Features | Potential SAR Differences from this compound |

|---|---|---|

| 2-Arylpropionic Acids (e.g., Ibuprofen, Naproxen) | Aromatic ring (phenyl, naphthyl) and a propionic acid moiety. nih.gov | The adamantane group provides greater rigidity and lipophilicity compared to the methyl group in propionic acids, potentially altering target selectivity. |

| Adamantane-1-carboxylic Acids | Carboxylic acid directly attached to the adamantane cage. nih.gov | The phenyl group and acetic acid spacer in this compound change the vector and distance between the hydrophobic and acidic pharmacophores. |

| Other Polycyclic Carboxylic Acids | Other non-adamantane polycyclic systems (e.g., bicyclo[2.2.2]octane) linked to a carboxylic acid. | The specific shape, rigidity, and lipophilicity of the adamantane cage are unique and may offer superior binding interactions compared to other polycyclic systems. nih.gov |

Biological Activity and Mechanistic Characterization of 2 2 Phenyl 2 Adamantyl Acetic Acid Derivatives in Vitro Studies

Enzyme Inhibition Studies and Mechanism of Action

Urease Inhibition

Urease, a nickel-containing metalloenzyme, is a significant virulence factor in certain bacterial infections, particularly those caused by Helicobacter pylori. The inhibition of this enzyme is a key strategy in the development of new treatments for such infections. While direct studies on 2-(2-phenyl-2-adamantyl)acetic acid are limited, research on related adamantane (B196018) derivatives has shown significant promise in urease inhibition.

A series of amantadine-thiourea conjugates have been synthesized and evaluated as inhibitors of Jack bean urease. nih.gov In this series, compounds with a long alkyl chain, such as N-(adamantan-1-ylcarbamothioyl)octanamide, demonstrated excellent inhibitory activity, with an IC50 value of 0.0085 µM. nih.gov The kinetic analysis of these compounds revealed a non-competitive mode of inhibition. nih.gov

Furthermore, adamantane-linked hydrazine-1-carbothioamide derivatives have also been identified as potent urease inhibitors. For example, 2-(adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide and 2-(adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide exhibited strong inhibitory activity against Jack bean urease, with IC50 values of 1.20 µM and 2.44 µM, respectively. researchgate.net These findings suggest that the adamantane moiety can serve as a crucial component in the design of potent urease inhibitors. The bulky nature of the adamantyl group is thought to contribute to the inhibitory action, although excessively bulky substituents on the pharmacophore can sometimes hinder entry into the enzyme's active site. nih.gov

Table 1: Urease Inhibitory Activity of Selected Adamantane Derivatives

| Compound Name | IC50 (µM) | Inhibition Type | Source(s) |

|---|---|---|---|

| N-(adamantan-1-ylcarbamothioyl)octanamide | 0.0085 ± 0.0011 | Non-competitive | nih.gov |

| 2-(adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide | 1.20 | - | researchgate.net |

| 2-(adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide | 2.44 | - | researchgate.net |

Soluble Epoxide Hydrolase (sEH) Inhibition

Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts. Inhibition of sEH is therefore a promising therapeutic strategy for managing inflammation and cardiovascular diseases. The adamantane moiety has been a key structural feature in the design of potent sEH inhibitors.

While direct data on this compound is not available, numerous studies have highlighted the efficacy of adamantane-containing compounds as sEH inhibitors. For instance, benzohomoadamantane-based ureas have been reported as potent inhibitors of both human and murine sEH, with some compounds exhibiting low nanomolar IC50 values. However, their development has been hampered by poor microsomal stability. To address this, 2-(piperidin-4-yl)acetamides have been developed as potent and more stable sEH inhibitors.

The general structure-activity relationship for many sEH inhibitors points to the importance of a urea (B33335) or amide pharmacophore linked to a lipophilic group, often an adamantyl moiety. This lipophilic group occupies a hydrophobic pocket in the enzyme's active site, contributing significantly to the binding affinity.

Tyrosyl-DNA Phosphodiesterase 1 (Tdp1) Inhibition

Tyrosyl-DNA phosphodiesterase 1 (Tdp1) is a DNA repair enzyme that removes DNA damage caused by topoisomerase I (Top1) inhibitors, a class of anticancer drugs. Inhibition of Tdp1 can therefore enhance the efficacy of these chemotherapeutic agents. Adamantane derivatives have emerged as a promising class of Tdp1 inhibitors.

Research has shown that compounds combining a resin acid and an adamantane fragment can efficiently inhibit Tdp1 activity in vitro. These compounds have also been shown to increase the cytotoxic effect of temozolomide (B1682018) in glioblastoma cells. In one study, a series of novel abietyl and dehydroabietyl ureas, thioureas, amides, and thioamides bearing adamantane moieties were synthesized and found to inhibit Tdp1 at micromolar concentrations (0.19–2.3 µM) with low cytotoxicity.

The development of Tdp1 inhibitors is an active area of research, and the adamantane scaffold is being explored in various molecular frameworks. For example, new inhibitors have been designed by combining 4-arylcoumarin and monoterpenoid moieties, as well as derivatives of deoxycholic acid. These studies underscore the potential of adamantane-containing molecules in the development of adjunct therapies for cancer treatment.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and altitude sickness.

While there is no specific data on the inhibition of carbonic anhydrase by this compound, the presence of a phenyl group is noteworthy. Phenol (B47542) itself has been reported as a competitive inhibitor of human carbonic anhydrase II (hCA II). nih.gov The inhibitory mechanism of phenols does not involve direct coordination to the catalytic zinc ion. Instead, the hydroxyl group of the phenol forms hydrogen bonds with the zinc-coordinated water molecule and the amide group of a threonine residue in the active site, while the aromatic ring is stabilized in a hydrophobic pocket. nih.gov

Although this compound is not a phenol, the presence of the phenyl ring suggests a potential for interaction with the hydrophobic regions of the CA active site. However, without the hydroxyl group, the specific hydrogen bonding pattern observed with phenols would not occur. Further studies are required to determine if adamantane-phenyl derivatives lacking a hydroxyl group can exhibit inhibitory activity against carbonic anhydrase and to elucidate the potential mechanism of action.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that converts inactive cortisone (B1669442) to active cortisol in key metabolic tissues, thereby regulating local glucocorticoid action. Inhibition of 11β-HSD1 is a promising therapeutic target for metabolic disorders such as type 2 diabetes and obesity. Adamantane derivatives have been extensively investigated as potent and selective 11β-HSD1 inhibitors.

A new series of thiazolidine (B150603) derivatives incorporating an adamantyl group has been synthesized and shown to possess significant 11β-HSD1 inhibitory activity. One potent compound from this series demonstrated good in vitro inhibitory activity toward human 11β-HSD1, selectivity against the type 2 isoform (11β-HSD2), and favorable metabolic stability and pharmacokinetic profiles.

The adamantyl group is a common feature in many potent 11β-HSD1 inhibitors due to its ability to fit into a hydrophobic pocket of the enzyme's active site. The lipophilic nature and rigid structure of the adamantane cage contribute to high binding affinity and improved pharmacological properties.

Table 2: 11β-HSD1 Inhibitory Activity of a Selected Adamantane Derivative

| Compound Class | Example Compound | In Vitro Activity | Source(s) |

|---|

ATPase and Mitochondrial Function Modulation

Mitochondria are central to cellular energy metabolism, and their dysfunction is implicated in a wide range of diseases. The mitochondrial F-ATP synthase is a key enzyme responsible for ATP production. Modulation of mitochondrial function and ATPase activity represents a potential therapeutic avenue.

While direct studies on this compound and its effect on mitochondrial function are not available, research on other adamantane derivatives suggests potential interactions. For example, a novel adamantane thiadiazole derivative has been shown to induce mitochondria-mediated apoptosis in a lung carcinoma cell line. nih.gov This effect was associated with changes in mitochondrial morphology, chromatin condensation, and the activation of caspase-3, indicating an engagement of the intrinsic apoptotic pathway. nih.gov

Furthermore, the mitochondrial permeability transition (PT) pore, a channel whose opening can lead to cell death, is a subject of intense study. The F-ATP synthase has been implicated in the formation of this pore. nih.gov Phenylglyoxals, which contain a phenyl group, have been shown to modulate the activity of F-ATP synthase and the opening of the PT pore. mdpi.com Given that this compound contains a phenyl group, it is conceivable that it could interact with components of the mitochondrial permeability transition machinery, although this remains to be experimentally verified.

Antimicrobial Activity Investigations

No studies were identified that specifically investigated the antimicrobial activity of this compound or its derivatives. However, the adamantane moiety is a well-known pharmacophore in medicinal chemistry, and various other adamantane derivatives have been synthesized and evaluated for their antimicrobial properties. nih.govmdpi.commdpi.comnih.gov These studies often report that the lipophilic nature of the adamantane cage can contribute to antimicrobial activity by facilitating membrane interaction. nih.govmdpi.com

Antibacterial Efficacy Against Pathogenic Strains (In Vitro)

Specific data on the in vitro antibacterial efficacy of this compound derivatives against pathogenic strains is not available. Research on other adamantane derivatives, such as adamantane-isothiourea hybrids and N'-heteroarylidene-1-adamantylcarbohydrazides, has shown varying degrees of activity against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com For instance, certain adamantane-isothiourea derivatives have displayed potent broad-spectrum antibacterial activity. mdpi.com Without direct testing, the antibacterial potential of the this compound scaffold remains speculative.

Antitubercular Activity (In Vitro)

While various adamantane derivatives, particularly adamantane-carboxamides and adamantyl ureas, have been investigated for their antitubercular properties against Mycobacterium tuberculosis, no such studies have been conducted on this compound derivatives. nih.govnih.govresearchgate.nettandfonline.comrsc.org The adamantane moiety is present in the experimental anti-tuberculosis drug SQ109, highlighting its potential in this therapeutic area. nih.gov The specific contribution of the 2-phenyl-2-adamantyl acetic acid structure to antitubercular activity is unknown.

Modulation of Bacterial Enzyme Targets (e.g., DNA Gyrase, Topoisomerase IV)

There is no evidence in the scientific literature to suggest that this compound derivatives modulate the activity of bacterial DNA gyrase or topoisomerase IV. While some adamantane-containing compounds have been explored as potential inhibitors of these enzymes, the active scaffolds are structurally distinct from the phenyl-adamantyl acetic acid core. nih.govresearchgate.netresearchgate.net Therefore, any interaction with these bacterial topoisomerases would need to be determined through direct enzymatic assays.

Antiproliferative Activity in Cancer Cell Lines (In Vitro)

Specific data on the antiproliferative activity of this compound derivatives in cancer cell lines is not available. The adamantane scaffold has been incorporated into numerous compounds with demonstrated antiproliferative effects. nih.govnih.govresearchgate.net For example, adamantane-linked isothiourea derivatives have shown cytotoxic activity against various human tumor cell lines. nih.gov However, the influence of the specific acetic acid side chain in conjunction with the 2-phenyl-2-adamantyl core on cancer cell proliferation has not been investigated.

Induction of Apoptosis Mechanisms (In Vitro)

No in vitro studies have been published that describe the induction of apoptosis by this compound derivatives. Research on other adamantane derivatives, such as adamantane thiadiazole compounds, has indicated that they can induce apoptosis in cancer cells through mitochondria-mediated pathways. nih.govbohrium.com These studies often involve the analysis of key apoptotic markers like caspases and Bcl-2 family proteins. nih.govbohrium.com The pro-apoptotic potential of this compound derivatives remains an open area for future research.

Target Identification in Cancer Cell Biology

The adamantane scaffold has been a subject of interest in oncology due to its lipophilic nature, which can enhance drug delivery and interaction with biological targets. mdpi.com While direct target identification for this compound in cancer cells is not extensively documented in publicly available research, studies on structurally related compounds provide insights into potential mechanisms of action.

Derivatives of adamantane have been investigated for their anticancer properties, showing a range of biological activities. mdpi.com For instance, certain adamantane derivatives have been designed to target the sigma-2 (σ2) receptor, which is overexpressed in various tumor cell lines. nih.gov The σ2 receptor is implicated in cell proliferation and apoptosis, making it a viable target for anticancer therapies. nih.gov Molecular docking and simulation studies of adamantane-based compounds have suggested their ability to bind within the active site of the σ2 receptor, indicating a potential mechanism for their cytotoxic effects. nih.gov

Furthermore, research on phenylacetic acid derivatives has revealed their potential as anticancer agents. These compounds have been shown to induce antiproliferative and apoptotic effects in several human cancer cell lines, including those of the prostate (PC3), breast (MCF-7), and promyelocytic leukemia (HL-60). nih.gov The cytotoxic activity of these derivatives appears to be influenced by the nature of the substituents on the phenyl ring. nih.gov

Interactive Table: Cytotoxicity of Phenylacetamide Derivatives Against Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) |

| 2a (with nitro moiety) | PC3 | >100 |

| 2b (with nitro moiety) | PC3 | 52 |

| 2c (with nitro moiety) | PC3 | 80 |

| 2d (with methoxy (B1213986) moiety) | PC3 | >100 |

| 2e (with methoxy moiety) | PC3 | >100 |

| 2f (with methoxy moiety) | PC3 | >100 |

| 2c (with p-nitro substituent) | MCF-7 | 100 |

| Imatinib (reference) | PC3 | 40 |

| Imatinib (reference) | MCF-7 | 98 |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Modulation of Receptor Systems (e.g., Sigma Receptors, Vasopressin Receptors)

The unique three-dimensional structure of the adamantane cage in this compound suggests its potential to interact with various receptor systems.

Ligand Binding Studies

While specific ligand binding data for this compound is limited, studies on other adamantane derivatives have demonstrated their affinity for sigma receptors. nih.gov The sigma-1 and sigma-2 receptors are recognized as distinct drug targets. nih.gov Notably, adamantane-based scaffolds have been successfully utilized to develop ligands with high affinity for the σ2 receptor. nih.gov The lipophilic nature of the adamantane moiety is thought to contribute to its interaction with the binding sites of these receptors. nih.gov

The vasopressin receptor system, comprising V1a, V1b, and V2 subtypes, is another potential area of interaction. nih.gov These receptors are involved in a variety of physiological processes. nih.gov However, there is currently a lack of direct evidence from ligand binding studies to confirm the interaction of this compound with vasopressin receptors.

Functional Assays for In Vitro Receptor Activation or Antagonism

Functional assays are crucial to determine whether a ligand acts as an agonist or an antagonist at a specific receptor. For the sigma-2 receptor, ligands can exhibit agonistic properties, leading to apoptosis in cancer cells, or antagonistic effects. nih.gov The modest anticancer activity observed for some adamantane-based compounds in cytotoxicity assays might suggest antagonistic or weak agonistic activity at the σ2 receptor. nih.gov

In the context of vasopressin receptors, functional assays typically measure downstream signaling events, such as changes in intracellular calcium concentration ([Ca2+]i) for V1 receptors or cyclic AMP (cAMP) production for the V2 receptor. nih.govnih.gov For instance, vasopressin V2 receptor activation leads to an increase in cAMP, which in turn triggers a cascade of events leading to water reabsorption in the kidneys. nih.gov Without specific experimental data, the functional activity of this compound at vasopressin receptors remains speculative.

General Biological Modulating Effects (mechanistic studies, in vitro)

Anti-inflammatory Effects and Underlying Mechanisms (e.g., sEH pathway)

Adamantane derivatives have been recognized for their anti-inflammatory properties. mdpi.com One of the potential mechanisms underlying these effects is the inhibition of soluble epoxide hydrolase (sEH). nih.gov The sEH enzyme is involved in the metabolism of arachidonic acid, and its inhibition can lead to anti-inflammatory and analgesic effects. nih.gov

Studies on substituted (2-phenoxyphenyl)acetic acids, which share structural similarities with the subject compound, have also demonstrated significant anti-inflammatory activity. nih.gov The mechanism of action for some non-steroidal anti-inflammatory drugs (NSAIDs) involves the modulation of intracellular calcium levels and the activation of Ca2+-activated channels. nih.gov

Antiviral Mechanisms (e.g., ion channel blocking)

The antiviral activity of adamantane derivatives is well-established, with amantadine (B194251) and rimantadine (B1662185) being notable examples used against the influenza A virus. mdpi.com The primary mechanism of action for these drugs is the blockade of the M2 ion channel protein of the virus. mdpi.com This channel is crucial for the viral replication cycle, and by blocking it, these compounds inhibit the uncoating of the virus and subsequent replication. mdpi.com

The lipophilic adamantane cage is thought to play a key role in binding to the hydrophobic pore of the M2 channel. While many adamantane derivatives have been synthesized and tested for their antiviral activity, the efficacy can vary significantly with substitutions on the adamantane core. researchgate.netnih.gov

Interactive Table: In Vitro Antimicrobial Activity of Adamantane Derivatives

| Compound Number | Gram-Positive Bacteria (MIC µg/mL) | Gram-Negative Bacteria (MIC µg/mL) | Fungi (MIC µg/mL) |

| 9 (Schiff base with 4-nitrophenyl) | 62.5 - 1000 | 125 - 1000 | 62.5 - 500 |

| 14 (Schiff base with 3-nitrophenyl) | 62.5 - 1000 | 125 - 1000 | 62.5 - 500 |

| 15 | 62.5 - 1000 | - | 62.5 - 500 |

| 19 (Hydrazide) | 62.5 - 1000 | 125 - 500 | - |

| 5 (Schiff base with 3-ethoxy-2-hydroxyphenyl) | - | - | 62.5 |

MIC: Minimum Inhibitory Concentration, the lowest concentration of a chemical that prevents visible growth of a bacterium or fungus.

Applications of 2 2 Phenyl 2 Adamantyl Acetic Acid and Its Scaffold in Advanced Chemical Science

Role as Chemical Building Blocks and Intermediates in Complex Organic Synthesis

The 2-phenyl-2-adamantylacetic acid scaffold is a valuable component in the toolkit of synthetic organic chemistry. The adamantane (B196018) cage, a rigid and sterically bulky hydrocarbon framework, imparts unique properties such as high lipophilicity and conformational rigidity to molecules. mdpi.com These characteristics make adamantane-containing compounds, including 2-(2-phenyl-2-adamantyl)acetic acid, sought-after building blocks for constructing complex molecular architectures. cymitquimica.comsigmaaldrich.com

As intermediates, these compounds offer a robust platform for further chemical transformations. The carboxylic acid group provides a reactive handle for a variety of coupling reactions, including amidation and esterification, allowing for the covalent linkage of the adamantyl moiety to other molecular fragments. The presence of both a phenyl group and an acetic acid group on the same tertiary carbon of the adamantane cage creates a chiral center, making these derivatives particularly interesting for stereoselective synthesis. mdpi.com The synthesis of 1,2-disubstituted adamantane derivatives, a class to which this compound belongs, is a key area of research aimed at creating novel structures with specific three-dimensional orientations. mdpi.com The development of efficient synthetic routes, such as flow-based processes for related geminal amino acids like 2-aminoadamantane-2-carboxylic acid, underscores the importance of these structures as key fragments in synthesizing larger, more complex target molecules. durham.ac.uk

Integration into Supramolecular Chemistry and Host-Guest Systems

The unique geometry and lipophilic nature of the adamantane cage are central to its application in supramolecular chemistry, where molecules are designed to interact and organize through non-covalent forces.

Formation of Inclusion Complexes with Macrocycles (e.g., Cyclodextrins)

The adamantane moiety is a classic guest for cyclodextrin (B1172386) hosts, which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. mdpi.comdntb.gov.ua The strong association between adamantane derivatives and cyclodextrins is primarily driven by the hydrophobic effect and van der Waals interactions. This interaction leads to the formation of stable host-guest inclusion complexes. ruc.dk The binding affinity is among the highest known for 1:1 complexes in aqueous solutions.

For this compound, the bulky adamantyl group can be encapsulated within the cyclodextrin cavity, while the more polar phenylacetic acid portion can remain exposed to the aqueous environment or interact with the rim of the cyclodextrin. The formation of such complexes can significantly alter the physicochemical properties of the guest molecule, most notably by increasing its aqueous solubility. mdpi.comnih.gov This property is particularly valuable for enhancing the bioavailability of poorly soluble compounds in pharmaceutical applications. mdpi.com

Table 1: Examples of Adamantane Derivatives in Host-Guest Complexation

| Adamantane Derivative | Host Macrocycle | Key Findings | Reference(s) |

| 1-Adamantanecarboxylic acid | β-Cyclodextrin | Forms a stable 2:2 inclusion adduct. | dntb.gov.ua |

| 2-Adamantanol | β-Cyclodextrin | Forms a 3:2 inclusion adduct. | dntb.gov.ua |

| Adamantane-substituted purines | β-Cyclodextrin | Formation of host-guest complexes enhances water solubility and biological activity. | mdpi.com |

Self-Assembly and Supramolecular Architectures

The amphiphilic nature of this compound, possessing a large, nonpolar adamantyl-phenyl head and a polar carboxylic acid tail, predisposes it to self-assembly in solution. The carboxylic acid group can participate in robust hydrogen bonding, often forming dimeric pairs. Concurrently, the hydrophobic adamantane and phenyl groups can aggregate through van der Waals forces and π-stacking interactions to minimize contact with a polar solvent. This interplay of directional hydrogen bonds and non-directional hydrophobic forces can lead to the formation of well-ordered supramolecular architectures, such as micelles, vesicles, or extended networks. researchgate.netnih.gov The rigidity of the adamantane scaffold helps to pre-organize the molecules, facilitating the formation of predictable and stable assemblies.

Engineering of Novel Materials and Functional Systems (e.g., Polymers, Coatings)

The incorporation of the 2-phenyl-2-adamantylacetic acid scaffold into polymers and other materials can impart desirable properties. The bulky and rigid adamantane cage can significantly increase the glass transition temperature (Tg), thermal stability, and mechanical strength of polymers. researchgate.net

Adamantane-containing polymers have found applications as advanced optical plastics. For instance, polymers based on 2-adamantyl vinyl ether exhibit excellent transparency, high refractive indices, low water absorption, and high Abbe numbers, making them suitable for optical lenses. researchgate.net Furthermore, the 2-phenyl-2-adamantyl group has been utilized in the structure of metallocene catalysts for olefin polymerization, influencing the stereochemistry and properties of the resulting polymer, such as creating elastomeric polypropylene. caltech.edu The anionic polymerization of monomers bearing adamantyl groups has been explored to create well-defined polymers with unique thermal properties. acs.orgacs.org The functionalization of these polymers with the carboxylic acid group of this compound could further allow for the development of functional coatings with tailored surface properties or for the covalent attachment of other molecules.

Table 2: Properties of Adamantane-Containing Polymers

| Polymer System | Adamantane Monomer | Resulting Properties | Reference(s) |

| Poly(vinyl ether) | 2-Adamantyl vinyl ether | High Tg, excellent thermal stability, high transparency, high refractive index, low water absorption. | researchgate.net |

| Polypropylene | Catalyst: Me2C(3-(2-phenyl-2-adamantyl)-C5H3)(C13H8)ZrCl2 | Elastomeric properties, control of polymer tacticity. | caltech.edu |

| Polystyrene derivative | N-(1-Adamantyl)-N-4-vinylbenzylideneamine | High Tg, excellent thermal stability. | acs.org |

Design of Molecular Probes and Research Tools for Biological Systems

The unique physicochemical properties of the 2-phenyl-2-adamantylacetic acid scaffold make it an attractive platform for the design of molecular probes and research tools. The high lipophilicity of the adamantane-phenyl moiety can facilitate membrane permeability or anchor the probe to specific lipophilic regions within a biological system, such as a protein's binding pocket.

The carboxylic acid group serves as a convenient point of attachment for conjugating fluorophores, affinity tags, or other reporter groups. For example, amides derived from adamantane have been investigated as molecular probes for purinergic receptors. google.com Similarly, the related compound 2-aminoadamantane-2-carboxylic acid has been synthesized as a probe for neurotensin (B549771) receptors, where the adamantane cage provides a bulky, lipophilic scaffold essential for its inhibitory properties. durham.ac.uk Therefore, this compound represents a valuable precursor for creating sophisticated tools to investigate biological processes with high specificity.

Precursor Development for Advanced Pharmaceutical Research (academic focus on lead optimization)

In pharmaceutical research, the process of "hit-to-lead" and "lead optimization" involves modifying a biologically active compound (a "hit" or "lead") to improve its therapeutic properties. researchgate.net The adamantane scaffold is a well-established "pharmacophore" element found in several clinically approved drugs. uran.ua Introducing an adamantane group into a drug candidate can enhance its lipophilicity, which may improve its absorption and distribution. The rigidity of the cage can also lock the molecule into a specific conformation that is optimal for binding to its biological target, thereby increasing potency.

The 2-phenyl-2-adamantylacetic acid structure is a prime example of a precursor for lead optimization. nih.gov It combines the bulky adamantyl group with a phenyl ring, offering a combination of steric bulk and potential for aromatic interactions within a receptor binding site. The acetic acid moiety provides a handle for creating a library of derivatives, such as amides and esters, to explore structure-activity relationships (SAR). researchgate.net Research has shown that adamantane-triazole derivatives possessing an acetic acid moiety exhibit enhanced anti-inflammatory activity. nih.gov Furthermore, adamantane substitutions have been crucial in the structure-based lead optimization of inhibitors for targets like the EV-D68 viral protease, demonstrating the scaffold's utility in developing new antiviral agents. nih.gov

Future Research Directions and Unexplored Avenues for 2 2 Phenyl 2 Adamantyl Acetic Acid Chemistry

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally benign synthetic routes to 2-(2-phenyl-2-adamantyl)acetic acid and its derivatives is a cornerstone of future research. While traditional methods for synthesizing adamantane (B196018) derivatives exist, a focus on green chemistry principles is paramount for advancing its practical applications.

Future efforts will likely concentrate on:

Catalytic C-H Functionalization: Direct, late-stage functionalization of the adamantane core or the phenyl ring would offer a more atom-economical and efficient alternative to multi-step classical syntheses. Research into selective catalysts for these transformations will be crucial.

Flow Chemistry: The adoption of continuous flow technologies can offer improved safety, scalability, and reproducibility for the synthesis of this compound. This approach allows for precise control over reaction parameters, potentially leading to higher yields and purities.

Biocatalysis: The use of enzymes to catalyze key steps in the synthesis could provide highly selective and sustainable routes to chiral derivatives of the parent compound, which may exhibit enhanced biological activity.

A convenient synthesis of (2-adamantyl)acetic acid starting from adamantanone has been described, providing a foundational method that can be optimized for sustainability. Further research could explore one-pot reactions and the use of greener solvents and reagents to minimize environmental impact.

Advanced Mechanistic Elucidation of Biological Interactions at the Molecular Level

A deeper understanding of how this compound interacts with biological targets at the molecular level is critical for its development as a therapeutic agent. The lipophilic adamantane cage is known to influence the pharmacokinetic and pharmacodynamic properties of drug candidates.

Future research in this area should include:

Computational Modeling and Simulation: Molecular docking and molecular dynamics simulations can predict and visualize the binding modes of this compound with various protein targets. These in silico methods can help identify key interactions, such as hydrophobic contacts and hydrogen bonds, that contribute to binding affinity and selectivity. For instance, studies on other adamantane derivatives have shown that the adamantane ring binds to hydrophobic pockets in receptors like the sigma-2 receptor.

Structural Biology: X-ray crystallography and cryo-electron microscopy can provide high-resolution three-dimensional structures of the compound in complex with its biological targets. These structural insights are invaluable for understanding the precise molecular interactions and for guiding the design of more potent and selective analogs.

Biophysical Techniques: Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be employed to quantify the binding affinity and thermodynamics of the interaction between the compound and its target proteins.

Integration with Artificial Intelligence and Machine Learning for De Novo Molecular Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the process of drug discovery and molecular design. For this compound, these technologies can be leveraged to:

Generate Novel Analogs: Generative AI models can be trained on existing chemical data to design novel derivatives of this compound with optimized properties. These models can explore a vast chemical space to identify candidates with improved potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles.

Predict Biological Activity: Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning, can predict the biological activity of newly designed compounds based on their chemical structures. This allows for the rapid screening of large virtual libraries of molecules, prioritizing the most promising candidates for synthesis and experimental testing.

Optimize Synthetic Routes: AI algorithms can also be used to devise and optimize synthetic pathways, predicting reaction outcomes and suggesting the most efficient and cost-effective routes for producing target molecules.

The integration of AI with experimental data will create a powerful feedback loop, accelerating the discovery and development of next-generation adamantane-based compounds.

Development of Highly Selective and Potent Chemical Probes for Specific Biological Targets

Chemical probes are essential tools for dissecting complex biological processes. Derivatives of this compound can be developed into highly selective and potent probes to investigate the function of specific biological targets.

Future research in this domain will involve:

Design and Synthesis of Functionalized Probes: The parent molecule can be functionalized with various reporter groups, such as fluorescent dyes, biotin (B1667282) tags, or photo-crosslinkers, to enable the visualization and identification of its cellular targets.

Target Identification and Validation: These chemical probes can be used in techniques like affinity chromatography and chemical proteomics to pull down and identify the specific proteins that the compound interacts with in a cellular context.

Imaging and Tracking: Fluorescently labeled probes can be used in advanced microscopy techniques to visualize the subcellular localization and dynamics of the compound and its targets in living cells.

The development of such probes will be instrumental in elucidating the mechanism of action of this compound and in identifying new therapeutic opportunities.

Investigation into Uncharted Biological Pathways and Disease Modalities

The unique properties of the adamantane moiety suggest that this compound and its derivatives may interact with novel biological pathways and have therapeutic potential in a range of diseases beyond those currently explored.

Future exploratory research could focus on:

Phenotypic Screening: High-throughput phenotypic screening of this compound and its analogs in various disease models (e.g., cancer cell lines, patient-derived organoids) can uncover unexpected biological activities and therapeutic applications.

Exploration of New Targets: Based on initial screening hits, further studies can be conducted to identify the molecular targets responsible for the observed phenotypes. This could lead to the discovery of novel drug targets and disease mechanisms.

Repurposing and Combination Therapies: Investigating the potential of this compound to be repurposed for new indications or used in combination with existing drugs to enhance therapeutic efficacy and overcome drug resistance.

For example, various adamantane derivatives have shown promise as antiproliferative agents, suggesting that this compound could be investigated for its potential in oncology.

Expansion into Emerging Material Science Applications and Nanoscience

The rigid and well-defined three-dimensional structure of the adamantane cage makes it an attractive building block for the construction of novel materials and nanostructures.

Future research in material science could explore the use of this compound in:

Self-Assembling Systems: The amphiphilic nature of the molecule could be exploited to create self-assembling monolayers, vesicles, or other supramolecular structures with potential applications in drug delivery and nanotechnology.

Polymer Chemistry: The incorporation of the this compound moiety into polymers could lead to materials with enhanced thermal stability, mechanical strength, and unique optical properties.

Nanoparticle Functionalization: The carboxylic acid group provides a convenient handle for attaching the molecule to the surface of nanoparticles, thereby modifying their properties and enabling their use in targeted drug delivery or as imaging agents.

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 2-(2-phenyl-2-adamantyl)acetic Acid?

- Methodological Answer : Synthesis typically involves coupling reactions between adamantane derivatives and phenylacetic acid precursors. Key steps include:

- Protection of reactive groups : Adamantyl moieties may require protection (e.g., tert-butoxycarbonyl groups) to prevent side reactions during coupling .

- Catalyst optimization : Transition-metal catalysts (e.g., palladium-based systems) improve yield, as seen in trifluoromethylated phenylethylamine syntheses .

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency, while bases like KCO facilitate deprotonation .

Q. How is the compound characterized to confirm structural integrity?

- Methodological Answer : A multi-technique approach is essential:

- X-ray crystallography : Resolves bond angles and torsion angles (e.g., dihedral angles between adamantyl and phenyl groups), as demonstrated for bromophenyl acetic acid derivatives .

- Spectroscopic cross-validation : NMR chemical shifts for adamantyl protons (typically δ 1.5–2.5 ppm) and carboxylic acid protons (δ 10–12 ppm) must align with computational predictions .

- Mass spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]) and rules out impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational predictions?

- Methodological Answer : Discrepancies often arise from tautomerism or polymorphism. Strategies include:

- Solid-state analysis : Single-crystal X-ray diffraction distinguishes between zwitterionic and neutral forms, as observed in thiophenyl acetic acid derivatives .

- Dynamic NMR studies : Variable-temperature NMR detects equilibrium shifts in solution, clarifying protonation states .

- DFT calculations : Compare experimental IR/Raman spectra with simulated vibrational modes to identify conformational isomers .

Q. What strategies optimize yield in multi-step syntheses involving adamantyl groups?

- Methodological Answer : Key considerations:

- Step-wise purification : Intermediate isolation via column chromatography minimizes side products, as shown in Combretastatin A-4 precursor synthesis .

- Catalyst screening : Pd(OAc) or CuI may enhance coupling efficiency for sterically hindered adamantyl intermediates .

- Reaction monitoring : In-situ FTIR tracks carboxylate formation, enabling real-time adjustments to temperature or stoichiometry .

Q. How can hydrogen-bonding networks in the crystal lattice influence pharmacological activity?

- Methodological Answer :

- Graph-set analysis : Classify hydrogen-bond motifs (e.g., R_2$$^2(8) dimers) to predict solubility and stability, as demonstrated for zwitterionic thioacetic acids .

- Solubility assays : Correlate lattice energy (from DSC) with dissolution rates in biorelevant media (e.g., simulated gastric fluid) .

Q. How to design bioactivity assays for this compound derivatives?

- Methodological Answer :

- Structural analog modeling : Use Combretastatin A-4 as a template for antimitotic activity assays (e.g., tubulin polymerization inhibition) .

- In vitro models : Prioritize cell lines with high expression of target receptors (e.g., cancer cells for cytotoxicity studies) .

- Metabolic stability : Microsomal incubation assays assess CYP450-mediated degradation, guided by adamantane’s known metabolic resistance .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental pKa values?

- Methodological Answer :

- Potentiometric titration : Measure pH-dependent solubility shifts in aqueous buffers to refine computational pKa predictions .

- Solvent effects : Account for dielectric constant variations (e.g., DMSO vs. water) using COSMO-RS simulations .

Safety and Handling

Q. What precautions are critical for handling adamantane-carboxylic acid derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.